An In-depth Technical Guide to Decarboxyticarcillin: Structure, Properties, and Significance
An In-depth Technical Guide to Decarboxyticarcillin: Structure, Properties, and Significance
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Introduction: Beyond the Parent Compound
In the landscape of β-lactam antibiotics, ticarcillin has long been recognized for its efficacy against Gram-negative pathogens, particularly Pseudomonas aeruginosa.[1] However, the study of any active pharmaceutical ingredient (API) is incomplete without a thorough understanding of its related substances—impurities and degradation products that can arise during synthesis and storage. Decarboxyticarcillin, known formally in pharmacopeial contexts as Ticarcillin Impurity A, is the direct decarboxylated analog of ticarcillin.[2][3] While devoid of the therapeutic activity of its parent, a deep understanding of its chemical nature is paramount for ensuring the quality, safety, and efficacy of ticarcillin-based therapies. This guide provides a comprehensive technical overview of Decarboxyticarcillin, from its fundamental chemical structure to its analytical quantification, offering field-proven insights for the modern researcher.
Chemical Identity and Structure
A molecule's function is inextricably linked to its structure. Decarboxyticarcillin is structurally identical to ticarcillin, with the critical exception of the carboxyl group on the α-carbon of the acyl side chain. This seemingly minor modification has profound implications for its physicochemical properties and biological activity.
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IUPAC Name : (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-3-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[4]
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Common Synonyms : Ticarcillin Impurity A, Decarboxy ticarcillin.[2]
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Molecular Formula : C₁₄H₁₆N₂O₄S₂.[2]
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Molecular Weight : 340.41 g/mol .[2]
Computational Chemistry Identifiers:
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SMILES : CC1(NC(=O)CC3=CSC=C3)C(=O)O)C
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InChI : InChI=1S/C14H16N2O4S2/c1-14(2)10(13(19)20)16-11(18)9(12(16)22-14)15-8(17)5-7-3-4-21-6-7/h3-4,6,9-10,12H,5H2,1-2H3,(H,15,17)(H,19,20)/t9-,10+,12-/m1/s1
Caption: 2D Chemical Structure of Decarboxyticarcillin.
Comparative Physicochemical Properties
The removal of the side-chain carboxyl group significantly alters the molecule's polarity and hydrogen bonding potential. This is evident when comparing its computed properties to those of the parent drug, ticarcillin.
| Property | Decarboxyticarcillin | Ticarcillin | Impact of Decarboxylation |
| Molecular Formula | C₁₄H₁₆N₂O₄S₂ | C₁₅H₁₆N₂O₆S₂ | Loss of CO₂ |
| Molecular Weight ( g/mol ) | 340.42 | 384.42 | Decrease |
| XLogP3 (Lipophilicity) | ~1.5 | ~0.8 | Increased Lipophilicity |
| Hydrogen Bond Donors | 2 | 3 | Decrease |
| Hydrogen Bond Acceptors | 5 | 7 | Decrease |
| Polar Surface Area (Ų) | 140 | 179 | Decrease |
Data sourced from PubChem compound summaries for Decarboxyticarcillin and Ticarcillin.
Expert Insight: The increase in the XLogP3 value indicates that Decarboxyticarcillin is more lipophilic than ticarcillin. This is a direct consequence of removing a highly polar carboxylic acid group. This change in polarity is a key factor in altering its biological disposition and, most critically, its interaction with the bacterial target.
Synthesis and Formation Pathway
Decarboxyticarcillin is not a therapeutically intended molecule; its existence is a consequence of the synthesis and degradation of ticarcillin.
Formation as a Degradation Product
Ticarcillin is susceptible to degradation, particularly in aqueous solutions.[5] The formation of Decarboxyticarcillin proceeds via the loss of carbon dioxide from the α-carboxyl group of the thienylmalonic acid side chain. This decarboxylation can be promoted by factors such as:
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pH variations: Both acidic and basic conditions can catalyze the reaction.
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Elevated temperature: As with most chemical reactions, heat accelerates the rate of degradation.
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Enzymatic activity: Certain enzymes may facilitate this conversion.
Conceptual Synthesis for an Analytical Standard
In a drug development or quality control setting, a pure reference standard of any significant impurity is essential for analytical method validation. While ticarcillin synthesis starts with the coupling of a protected 3-thienylmalonic acid with 6-aminopenicillanic acid (6-APA), the synthesis of Decarboxyticarcillin would logically follow a similar, yet simpler, pathway.[6][7]
Methodology: Acylation of 6-Aminopenicillanic Acid (6-APA)
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Activation of the Side Chain : 3-Thiopheneacetic acid (the decarboxylated precursor) is converted into a more reactive acylating agent. A common laboratory method is the formation of an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.
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Causality: This step is critical to activate the carboxylic acid, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amino group of 6-APA.
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Coupling Reaction : The activated 3-thiopheneacetyl chloride is reacted with 6-APA in a suitable aprotic solvent (e.g., dichloromethane) in the presence of a non-nucleophilic base (e.g., triethylamine). The reaction is typically conducted at low temperatures (0-5 °C) to minimize side reactions.
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Causality: The base neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation. Low temperatures are crucial to prevent degradation of the sensitive β-lactam ring of the 6-APA starting material.
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Work-up and Purification : Following the reaction, an aqueous work-up is performed to remove the base and any unreacted starting materials. The final product, Decarboxyticarcillin, is then purified, typically by recrystallization or column chromatography.
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Validation : The identity and purity of the synthesized standard are confirmed using a suite of analytical techniques, including ¹H NMR, Mass Spectrometry, and HPLC.
Biological Significance and Mechanism of (In)Activity
To understand why Decarboxyticarcillin is biologically inactive, one must first understand the mechanism of its parent compound.
Mechanism of Action: Ticarcillin
Ticarcillin, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][5] Specifically, it mimics the D-Ala-D-Ala terminus of peptidoglycan precursors. This allows it to bind to the active site of Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases essential for cross-linking the cell wall.[8] The strained β-lactam ring of ticarcillin is then attacked by a serine residue in the PBP active site, forming a stable, covalent acyl-enzyme complex. This irreversible inhibition of PBPs prevents cell wall formation, leading to cell lysis and bacterial death.[9][10]
Caption: General Mechanism of Action for β-Lactam Antibiotics.
The Critical Role of the Carboxyl Groups
The binding of penicillins to the PBP active site is a highly specific interaction. Two carboxyl groups are crucial for this binding:
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The C3-Carboxyl Group : Located on the thiazolidine ring, this group is fundamental to all penicillins and forms a critical salt bridge or hydrogen bond with conserved lysine and serine/threonine residues in the PBP active site.[1][8][11] This interaction anchors the antibiotic in the correct orientation.
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The Side-Chain α-Carboxyl Group : For carboxypenicillins like ticarcillin, this second carboxyl group provides an additional, crucial anchoring point within the PBP active site, particularly for the PBPs of P. aeruginosa.[8] This enhanced binding is a primary reason for ticarcillin's potent anti-pseudomonal activity.
Decarboxyticarcillin: A Biologically Inactive Analog
Decarboxyticarcillin retains the core β-lactam structure and the C3-carboxyl group. However, it lacks the side-chain α-carboxyl group. The loss of this critical interaction point severely diminishes its binding affinity for PBPs. Without effective binding, it cannot form the covalent adduct required to inhibit the enzyme. Consequently, Decarboxyticarcillin is expected to have minimal to no clinically relevant antibacterial activity. Its primary significance is not as an antimicrobial but as a marker of product purity. Its presence in a ticarcillin formulation above specified limits indicates degradation, which correlates with a loss of potency of the API.
Analytical Methodologies for Quantification
The control of impurities is a non-negotiable aspect of pharmaceutical quality control, mandated by regulatory bodies like the USP and EP. As such, robust analytical methods are required to detect and quantify Decarboxyticarcillin in ticarcillin API and finished drug products.
Primary Technique: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the standard method for separating ticarcillin from its related substances.
Experimental Protocol: A Self-Validating HPLC Method
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Column Selection : A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically chosen.
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Expertise: The C18 phase provides the necessary hydrophobicity to retain both ticarcillin and the slightly more lipophilic Decarboxyticarcillin, allowing for their separation based on polarity differences.
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Mobile Phase Preparation : A gradient elution is employed for optimal separation.
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Mobile Phase A: An aqueous buffer, such as phosphate buffer, adjusted to a slightly acidic pH (e.g., pH 5.0).
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Mobile Phase B: Acetonitrile or Methanol.
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Trustworthiness: The buffered mobile phase maintains a consistent pH, ensuring reproducible ionization states of the analytes and thus, consistent retention times.
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Gradient Program : A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more nonpolar components.
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Example: 0-20 min, 10% to 60% B; 20-25 min, 60% B; 25-30 min, return to 10% B.
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Detection : UV detection at a wavelength where both compounds have significant absorbance, often around 230 nm.[12]
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System Suitability : Before sample analysis, the system is validated by injecting a solution containing both ticarcillin and a known amount of Decarboxyticarcillin reference standard.
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Self-Validation: Key parameters like resolution between the two peaks, peak tailing factor, and reproducibility of injections must meet pre-defined criteria as per pharmacopeial guidelines.[12] This ensures the method is performing correctly before analyzing unknown samples.
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Quantification : The amount of Decarboxyticarcillin in a sample is determined by comparing its peak area to the peak area of the certified reference standard.
Conclusion
Decarboxyticarcillin represents a critical case study in the lifecycle of an antibiotic. While it lacks the therapeutic benefits of its parent compound, its presence serves as a crucial indicator of the chemical integrity of ticarcillin. For researchers and drug development professionals, understanding its structure, properties, and formation pathways is not merely an academic exercise. It is fundamental to developing stable formulations, validating robust analytical methods, and ultimately ensuring that the final drug product delivered to patients is both safe and effective. The principles discussed herein—the relationship between structure and activity, the pathways of degradation, and the necessity of self-validating analytical protocols—are cornerstones of modern pharmaceutical science.
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Garcı́a-Viloca, M., et al. (2003). Role of beta-lactam carboxyl group on binding of penicillins and cephalosporins to class C beta-lactamases. PubMed. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Ticarcillin Sodium-impurities. Retrieved from [Link]
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Wikidoc. (2014, January 7). Ticarcillin. Retrieved from [Link]
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Wikipedia. (n.d.). Penicillin-binding proteins. Retrieved from [Link]
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Sauvage, E., et al. (2008, March 15). penicillin-binding proteins: structure and role in peptidoglycan biosynthesis. FEMS Microbiology Reviews | Oxford Academic. Retrieved from [Link]
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Nicholas, E., et al. (1982, March 4). Degradation of penicillin, ticarcillin, and carbenicillin resulting from storage of unit doses. PubMed. Retrieved from [Link]
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Ferreira, K. N., et al. (2022). Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective. RSC Medicinal Chemistry, 13(1), 23-44. Retrieved from [Link]
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Veeprho. (n.d.). Ticarcillin EP Impurity A | CAS 36041-93-7. Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). USP Monographs: Ticarcillin Disodium. Retrieved from [Link]
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